Ethyl 3-amino-2-(isopropylamino)isonicotinate
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Overview
Description
Ethyl 3-amino-2-(isopropylamino)isonicotinate is a chemical compound with the molecular formula C11H17N3O2 It is known for its unique structure, which includes an ethyl ester group, an amino group, and an isopropylamino group attached to an isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-(isopropylamino)isonicotinate typically involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst. The reaction is carried out in an organic solvent, such as ethanol, under controlled temperature conditions (80-120°C) to yield the desired product . The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the product’s integrity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(isopropylamino)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isonicotinates with various functional groups.
Scientific Research Applications
Ethyl 3-amino-2-(isopropylamino)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-(isopropylamino)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminoisonicotinate
- Ethyl 3-aminoisonicotinate
- Ethyl 2-(isopropylamino)isonicotinate
Comparison
Ethyl 3-amino-2-(isopropylamino)isonicotinate is unique due to the presence of both amino and isopropylamino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 3-amino-2-(propan-2-ylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-4-16-11(15)8-5-6-13-10(9(8)12)14-7(2)3/h5-7H,4,12H2,1-3H3,(H,13,14) |
InChI Key |
WLKWEGTZPJUTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)NC(C)C)N |
Origin of Product |
United States |
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